molecular formula C12H21NS B13299461 Hexyl[1-(thiophen-2-yl)ethyl]amine

Hexyl[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13299461
M. Wt: 211.37 g/mol
InChI Key: PLRZLRAPFWUICG-UHFFFAOYSA-N
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Description

Hexyl[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C12H21NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl[1-(thiophen-2-yl)ethyl]amine typically involves several steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: The final step involves reducing 2-thiopheneacetaldehyde oxime to obtain 2-thiopheneethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Hexyl[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives.

Mechanism of Action

The mechanism of action of Hexyl[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it targets Hsp90, a heat shock protein involved in the replication of HCV. The compound binds to Hsp90, inhibiting its function and thereby reducing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl[1-(thiophen-2-yl)ethyl]amine is unique due to its hexyl group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)hexan-1-amine

InChI

InChI=1S/C12H21NS/c1-3-4-5-6-9-13-11(2)12-8-7-10-14-12/h7-8,10-11,13H,3-6,9H2,1-2H3

InChI Key

PLRZLRAPFWUICG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)C1=CC=CS1

Origin of Product

United States

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